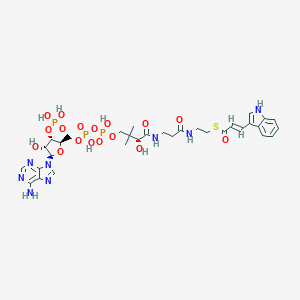
IACoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IACoA is an organic compound belonging to the class of 2-enoyl coenzymes. It contains a coenzyme A substructure linked to a 2-enoyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACoA typically involves a chemo-enzymatic approach. This method includes the use of recombinant enzymes to catalyze the formation of the coenzyme A derivative from precursor molecules . The reaction conditions often involve the use of specific buffers and cofactors to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of coenzyme A derivatives, including this compound, can be achieved through in vitro enzymatic pathways. These pathways are designed to be insensitive to feedback inhibition, which is a common challenge in coenzyme A biosynthesis . The use of thermophilic enzymes allows for efficient production and easy purification through heat treatment .
Chemical Reactions Analysis
Types of Reactions
IACoA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
IACoA has several scientific research applications, including:
Chemistry: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Biology: It plays a role in cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of various biochemical products and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of IACoA involves its role as a coenzyme in various biochemical reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between molecules. This process is crucial for the regulation of metabolic pathways and energy production within cells . The molecular targets and pathways involved include enzymes such as acetyl-CoA synthetase and citrate synthase .
Comparison with Similar Compounds
Similar Compounds
Acryloyl-coenzyme A: This compound is similar in structure but lacks the indole group present in IACoA.
Indole-3-propionic acid: This compound shares the indole group but differs in its coenzyme A linkage.
Uniqueness
This compound is unique due to its specific structure, which includes both the indole group and the coenzyme A linkage. This combination allows it to participate in unique biochemical reactions and pathways that are not possible with other similar compounds .
Properties
CAS No. |
144319-98-2 |
|---|---|
Molecular Formula |
C32H43N8O17P3S |
Molecular Weight |
936.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate |
InChI |
InChI=1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1 |
InChI Key |
LQFMEOXXQRDBPP-BTOWARJYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CNC5=CC=CC=C54)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O |
Synonyms |
3-indoleacryloyl-CoA 3-indoleacryloyl-coenzyme A coenzyme A, 3-indoleacryloyl IACoA trans-3-indoleacryloyl-coenzyme A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















